molecular formula C24H19N5OS3 B2715204 2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 892416-55-6

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2715204
CAS RN: 892416-55-6
M. Wt: 489.63
InChI Key: QKTFRRMVGZRCLB-UHFFFAOYSA-N
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Description

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5OS3 and its molecular weight is 489.63. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of compounds. For example, the investigation into the mass balance and metabolite profiles of specific drugs in humans after oral administration highlights the importance of understanding how a drug is processed in the body, which is crucial for determining dosing and potential interactions with other medications or foods (Takusagawa et al., 2012)[https://consensus.app/papers/absorption-metabolism-excretion-14cmirabegron-ym178-takusagawa/4638cef2436e5e15b44ed4f99110e1d5/?utm_source=chatgpt].

Bioavailability

Bioavailability studies, such as those conducted for BP 2-94, a histamine H3 receptor agonist prodrug, assess how much of a drug reaches the systemic circulation, thereby influencing its efficacy and potential side effects (Rouleau et al., 1997)[https://consensus.app/papers/bioavailability-antiinflammatory-properties-histamine-rouleau/ce5deb3d810958d7836e68965e4b2812/?utm_source=chatgpt].

Metabolic Pathways

Investigating the metabolic pathways of compounds helps in understanding their transformation in the body, identifying active metabolites, and predicting drug interactions. The metabolism and excretion of mirabegron, a β3-adrenoceptor agonist, in humans revealed insights into its primary metabolic reactions and the predominance of certain metabolites (Takusagawa et al., 2012)[https://consensus.app/papers/absorption-metabolism-excretion-14cmirabegron-ym178-takusagawa/4638cef2436e5e15b44ed4f99110e1d5/?utm_source=chatgpt].

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5OS3/c1-14-8-9-17-19(12-14)32-24(26-17)27-20(30)13-31-21-11-10-18(28-29-21)22-15(2)25-23(33-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFRRMVGZRCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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